Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a chloro substituent, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate typically involves the reaction of 4-chlorobutyric acid with 2-amino-2-oxazoline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 4-chloro-2-(1,3-oxazol-2-yl)butanoic acid.
Scientific Research Applications
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chloro and ester groups can also influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(1,3-thiazol-2-yl)butanoate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Ethyl 4-chloro-2-(1,3-imidazol-2-yl)butanoate: Contains an imidazole ring instead of an oxazole ring.
Ethyl 4-chloro-2-(1,3-pyrazol-2-yl)butanoate: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate |
InChI |
InChI=1S/C9H12ClNO3/c1-2-13-9(12)7(3-4-10)8-11-5-6-14-8/h5-7H,2-4H2,1H3 |
InChI Key |
KXWWKIWVGZEBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCl)C1=NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.